Product packaging for Boc-Phe-Pro-OH(Cat. No.:CAS No. 23420-32-8)

Boc-Phe-Pro-OH

Cat. No.: B558095
CAS No.: 23420-32-8
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-GJZGRUSLSA-N
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Description

Significance of Peptide Chemistry in Biomolecular Sciences

Peptide chemistry is a cornerstone of modern biomolecular science, providing the tools to construct peptides that can mimic or inhibit the function of natural proteins. These synthetic peptides are invaluable as therapeutic agents, diagnostic tools, and probes for studying protein-protein interactions. The ability to incorporate unnatural amino acids or specific protecting groups allows for the fine-tuning of a peptide's properties, such as its stability to enzymatic degradation, bioavailability, and target specificity. The synthesis of peptides has evolved from classical solution-phase methods to more efficient solid-phase peptide synthesis (SPPS), a technique that has been instrumental in making peptides more accessible for research and development.

Contextualization of Boc-Phe-Pro-OH within Peptide Synthesis Methodologies

This compound is primarily utilized within the framework of both solution-phase and solid-phase peptide synthesis methodologies. In the Boc/Bzl protection strategy for SPPS, the Boc group serves as the temporary N-terminal protecting group, while more acid-stable groups, such as benzyl (B1604629) ethers or esters, are used for side-chain protection. The Boc group is cleaved at each step of the synthesis using an acid like trifluoroacetic acid (TFA), followed by a neutralization step before the coupling of the next Boc-protected amino acid or dipeptide. The use of a pre-formed dipeptide like this compound can be particularly beneficial in preventing the formation of diketopiperazines, a common side reaction that can occur after the coupling of the second amino acid in a peptide chain, especially when proline is in the second position.

Physicochemical Characteristics of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct physical and chemical properties.

Molecular Structure and Basic Properties

This compound is a dipeptide composed of L-phenylalanine and L-proline, with the N-terminus of phenylalanine protected by a tert-butyloxycarbonyl group. The presence of the bulky, aromatic side chain of phenylalanine and the rigid five-membered ring of proline imparts specific conformational preferences to the molecule.

PropertyValue
Molecular Formula C19H26N2O5
Molecular Weight 362.43 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DCM

Note: Data for the reverse sequence Boc-Pro-Phe-OH is often used to approximate the properties of this compound due to limited specific data for the latter.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenylalanine side chain, the protons of the proline ring, the α-protons of both amino acids, and the nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the phenylalanine ring, the carbons of the proline ring, and the quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

Synthesis and Manufacturing of this compound

The synthesis of this compound is typically achieved through standard peptide coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O5 B558095 Boc-Phe-Pro-OH CAS No. 23420-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332830
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23420-32-8
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Boc Phe Pro Oh

Core Principles of Peptide Bond Formation Utilizing Boc-Phe-Pro-OH

Peptide bond formation, the creation of an amide linkage between two amino acids, requires the activation of the carboxyl group of one amino acid and its reaction with the amino group of the other. In the context of this compound, the tert-butyloxycarbonyl (Boc) group plays a vital role in protecting the N-terminus of phenylalanine.

The tert-butyloxycarbonyl (Boc) group is a widely adopted protecting group for the α-amino terminus of amino acids, including phenylalanine (Phe), during peptide synthesis. Its utility stems from its robust stability under a range of reaction conditions, including basic environments, exposure to nucleophiles, and mild reducing or oxidizing agents. This stability allows for selective chemical modifications elsewhere in the molecule without compromising the protected amino group. The Boc group is typically introduced using reagents such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Crucially, the Boc group is readily and selectively removable under acidic conditions, a characteristic that underpins its extensive use in sequential peptide synthesis.

For the formation of a peptide bond, the carboxyl group of the N-protected amino acid (Boc-Phe) must be activated to render it sufficiently electrophilic to react with the nucleophilic amino group of the second amino acid (Proline, Pro). Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Activation converts the hydroxyl moiety of the carboxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Carbodiimides are a class of reagents commonly employed for activating carboxylic acids in peptide synthesis. Prominent examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of proline. Upon reaction, the peptide bond is formed, and a urea (B33335) byproduct is generated. DCC yields insoluble dicyclohexylurea (DCU), which can typically be removed by filtration, while EDC produces a water-soluble urea byproduct, simplifying product isolation and purification. However, the O-acylisourea intermediate is inherently unstable and can undergo rearrangement to a stable, unreactive N-acylurea, or participate in side reactions leading to racemization of the activated amino acid.

To circumvent the issues of N-acylurea formation and, critically, racemization at the α-carbon of the activated amino acid (phenylalanine in this case), auxiliary reagents are frequently integrated into carbodiimide-mediated couplings. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea intermediate to form more stable active esters, such as HOBt or HOAt esters. These active esters are less prone to enolization and subsequent epimerization compared to the O-acylisourea, thereby significantly suppressing racemization. Research indicates that HOAt often provides superior results in terms of both racemization suppression and coupling efficiency compared to HOBt, particularly in challenging peptide couplings. N-hydroxysuccinimide (NHS) also functions by forming active succinimide (B58015) esters.

An alternative and effective method for carboxyl activation in solution-phase synthesis is the formation of mixed anhydrides. In this approach, the carboxyl group of Boc-Phe is reacted with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base, commonly N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). This reaction is typically conducted at sub-zero temperatures, often between -15°C and 0°C, in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The process generates a mixed anhydride (B1165640) intermediate (e.g., Boc-Phe-O-CO-O-iBu), which is highly reactive towards nucleophilic attack by the amino group of proline. Maintaining low temperatures is paramount to minimize racemization and prevent the formation of symmetrical anhydrides, which are less reactive and can lead to reduced yields.

The tert-butyloxycarbonyl (Boc) group, protecting the N-terminus of phenylalanine in the dipeptide, is selectively removed under acidic conditions. The lability of the Boc group to acid is attributed to the stability of the resulting tert-butyl cation upon protonation and subsequent cleavage of the carbamate (B1207046) linkage. Common reagents for this deprotection include trifluoroacetic acid (TFA), typically employed as a 20-50% solution in an inert solvent such as dichloromethane (DCM), or hydrochloric acid (HCl), often used as a 4M solution in solvents like dioxane or ethyl acetate (B1210297). The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, leading to the formation of a tert-butyl cation, carbon dioxide (CO₂), and the free amine. The highly reactive tert-butyl cation subsequently reacts with solvent molecules or counterions to form stable byproducts, such as tert-butyl esters or ethers. The selectivity of Boc group removal is a key advantage, as it remains intact under conditions used for removing other common amino-protecting groups, such as catalytic hydrogenation (for Cbz) or basic conditions (for Fmoc).

Data Tables

Table 1: Common Boc Deprotection Reagents and Conditions

ReagentSolvent(s)Typical Concentration/MolarityTypical TemperaturePrimary Byproducts
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room TemperatureIsobutylene, Carbon Dioxide, t-butyl esters/ethers
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate4 MRoom TemperatureIsobutylene, Carbon Dioxide, t-butyl esters/ethers

Table 2: Carbodiimide Coupling Reagents in Peptide Synthesis

ReagentFull NameCommon AdditivesPrimary Byproduct(s)Racemization Suppression Mechanism
N,N'-Dicyclohexylcarbodiimide (DCC)Dicyclohexylcarbodiimide (B1669883)HOBt, HOAt, NHSDicyclohexylurea (DCU)Forms active esters (e.g., HOBt ester) which are less prone to enolization and epimerization.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt, HOAt, NHSWater-soluble urea (EDC-urea)Forms active esters (e.g., HOBt ester) which are less prone to enolization and epimerization.

Table 3: Mixed Anhydride Formation Reagents

Activating AgentBaseSolvent(s)Typical TemperatureIntermediate Formed
Isobutyl chloroformateN-Methylmorpholine (NMM)THF, DCM, NMP-15°C to 0°CMixed anhydride (e.g., Boc-Phe-O-CO-O-iBu)
Ethyl chloroformateTriethylamine (TEA)DCM, THF-15°C to 0°CMixed anhydride (e.g., Boc-Phe-O-CO-O-Et)

Compound List

this compound

Phenylalanine (Phe)

Proline (Pro)

Tert-Butyloxycarbonyl (Boc)

Di-tert-butyl dicarbonate ((Boc)₂O)

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-azabenzotriazole (HOAt)

N-hydroxysuccinimide (NHS)

Isobutyl chloroformate

Ethyl chloroformate

N-methylmorpholine (NMM)

Triethylamine (TEA)

Trifluoroacetic acid (TFA)

Hydrochloric acid (HCl)

Dichloromethane (DCM)

Dioxane

Ethyl acetate

Tetrahydrofuran (THF)

N-methylpyrrolidone (NMP)

O-acylisourea

N-acylurea

Active ester

Mixed anhydride

Isobutylene

Carbon dioxide (CO₂)

tert-butyl esters

tert-butyl ethers

Carboxyl Activation Methods in Dipeptide Coupling

Established Solution-Phase Synthetic Protocols for this compound Derivatization

Solution-phase synthesis remains a cornerstone for preparing peptides and peptide fragments, including this compound. These methods focus on coupling activated amino acid derivatives in solution, followed by purification of intermediates.

Stepwise Peptide Chain Elongation Strategies

In a stepwise approach, this compound can be used to introduce the Phe-Pro dipeptide unit onto a growing peptide chain. This typically involves activating the free carboxylic acid of this compound, often using coupling reagents, and then reacting it with the N-terminus of a peptide fragment or amino acid. For instance, N-Boc-L-Proline can be coupled with the zwitterion of L-phenylalanine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent mixture like THF-water to yield this compound rsc.orgrsc.orgrsc.org. The reverse sequence, coupling Boc-Phe-OH with proline, is also a viable strategy.

Convergent Segment Condensation Approaches

Convergent synthesis involves preparing smaller peptide fragments separately and then joining them together. While this compound itself is a dipeptide, it can be a component within larger segments. For example, in the synthesis of macrocyclic peptides, tripeptide fragments like Boc-Phe-Orn(Boc)-Pro-OH can be prepared and then condensed with other segments nih.gov. This strategy allows for the efficient assembly of complex structures by minimizing the number of steps performed on the entire molecule.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yields and purity in solution-phase synthesis of this compound and its subsequent reactions relies heavily on optimizing reaction parameters. Key considerations include:

Coupling Reagents: Reagents such as DCC, often in combination with additives like HOBt or N-hydroxysuccinimide (NHS), are commonly used to activate the carboxylic acid for amide bond formation rsc.orgrsc.orgrsc.org. Other coupling agents like PyBOP and DiPEA have also been employed ru.nl.

Solvents: Solvent systems play a crucial role in substrate solubility and reaction kinetics. Mixtures of dichloromethane (DCM) and tetrahydrofuran (THF), or THF and water, have been reported for coupling reactions involving Boc-protected amino acids and zwitterionic amino acids rsc.orgrsc.orgrsc.org.

Temperature and Time: Reactions are typically carried out at room temperature, with reaction times optimized to ensure complete coupling while minimizing side reactions like racemization.

Purification: After coupling, purification is essential. This often involves extraction, precipitation, or chromatography to isolate the desired product from unreacted starting materials, coupling byproducts (e.g., dicyclohexylurea, DCU), and potential side products.

Table 1: Common Coupling Conditions for Dipeptide Synthesis

Reaction StepReactantsCoupling ReagentsSolvent SystemTemperatureTypical YieldReference(s)
Synthesis of this compoundN-Boc-L-Pro-OH + L-Phe (zwitterion)DCC, HOBtTHF/H₂ORoom Temp.85% rsc.orgrsc.orgrsc.org
Synthesis of Boc-Pro-Phe-Gly-OHThis compound + Gly (zwitterion)DCC, HOBtTHF/H₂ORoom Temp.45% (2 steps) rsc.orgrsc.orgnih.gov
Synthesis of Boc-Pro-Phe-Gly-Pro-OHBoc-Phe-Gly-OH + Pro (zwitterion)DCC, HOBtTHF/H₂ORoom Temp.Not specified rsc.orgrsc.orgnih.gov
Synthesis of Ac-Phe-Orn(Boc)-Pro-OH (fragment)Ac-Phe + H-Orn(Boc)-Pro-OHMixed AnhydrideNot specifiedNot specifiedHigh nih.gov

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

This compound, or its activated form, can be readily incorporated into solid-phase peptide synthesis (SPPS) protocols. In SPPS, the peptide chain is assembled on a solid support (resin), allowing for efficient washing and purification steps between couplings.

The Boc strategy in SPPS involves attaching the first amino acid to a resin, followed by cycles of Boc deprotection and coupling of the next Boc-protected amino acid. For this compound to be coupled in SPPS, its carboxylic acid group would typically be activated. The N-terminus of the growing peptide chain, after Boc deprotection (commonly with trifluoroacetic acid, TFA), is then reacted with the activated this compound. The Boc group itself is acid-labile, allowing for its removal under specific acidic conditions, distinct from side-chain protecting groups in some schemes peptide.com. While the provided search results primarily discuss the use of individual Boc-amino acids in SPPS, the principle extends to dipeptides like this compound. For instance, Boc-Pro-OH has been used in SPPS, implying that this compound would follow similar coupling and deprotection cycles core.ac.uk.

Chemoenzymatic Syntheses Employing this compound Precursors

Chemoenzymatic synthesis combines chemical synthesis with enzymatic catalysis, offering benefits such as high specificity, reduced racemization, and milder reaction conditions. While direct use of this compound as a precursor in a chemoenzymatic reaction is not explicitly detailed in the provided snippets, the principles of enzymatic peptide bond formation suggest potential applications.

Enzymes like proteases (e.g., Alcalase, Papain, α-chymotrypsin) can catalyze the formation of peptide bonds, often using activated amino acid esters or amides as substrates ru.nlru.nlnih.govgoogle.com. For instance, enzymes can be used to synthesize dipeptides from protected amino acids. If this compound were to be synthesized chemoenzymatically, an enzyme could catalyze the formation of the peptide bond between Boc-Phenylalanine and Proline. Alternatively, this compound itself could serve as a substrate for enzymatic modification or incorporation into larger peptides, although specific examples for this particular dipeptide were not found. Research has shown the enzymatic synthesis of various dipeptides, such as Boc-Trp-Phe-NH₂ and Boc-Phe-Pro-NH₂, using solvent-stable proteases ru.nlnih.govgoogle.com. These studies highlight the potential for enzymes to be employed in the synthesis of Boc-protected dipeptides and their subsequent use in peptide assembly.

Compound List:

this compound (N-tert-Butyloxycarbonyl-Phenylalanyl-Proline)

N-Boc-L-Pro-OH (N-tert-Butyloxycarbonyl-L-Proline)

L-Phe (L-Phenylalanine)

DCC (Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

Boc-Phe-OH (N-tert-Butyloxycarbonyl-L-Phenylalanine)

Ac-Phe (N-Acetyl-L-Phenylalanine)

H-Orn(Boc)-Pro-OH (N-tert-Butyloxycarbonyl-Ornithyl-Proline)

Gly (Glycine)

Boc-Pro-Val-NH₂ (N-tert-Butyloxycarbonyl-Prolyl-Valine Amide)

Boc-Gly-Phe-Pro-NH₂ (N-tert-Butyloxycarbonyl-Glycyl-Phenylalanyl-Proline Amide)

Boc-Leu-Ala-Gly-Val-NH₂ (N-tert-Butyloxycarbonyl-Leucyl-Alanyl-Glycyl-Valine Amide)

N-Boc-β-Pro-Gly-OBz (N-tert-Butyloxycarbonyl-β-Prolyl-Glycine Benzyl (B1604629) Ester)

N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz (N-tert-Butyloxycarbonyl-O-Benzyl-Tyrosyl-β-Prolyl-β-Prolyl-Glycine Benzyl Ester)

N-Boc-O-Bz-Tyr-β-Pro-COOH (N-tert-Butyloxycarbonyl-O-Benzyl-Tyrosyl-β-Proline)

N-Boc-Phe-β-Pro-OCH₃ (N-tert-Butyloxycarbonyl-Phenylalanyl-β-Proline Methyl Ester)

N-Boc-O-Bz-Tyr-β-Pro-OCH₃ (N-tert-Butyloxycarbonyl-O-Benzyl-Tyrosyl-β-Proline Methyl Ester)

N-Cbz-protected amino acid ester (N-Carboxybenzyl-protected amino acid ester)

Boc-Trp-Phe-NH₂ (N-tert-Butyloxycarbonyl-Tryptophyl-Phenylalanine Amide)

Boc-Tyr-Pro-Trp-Phe-NH₂ (N-tert-Butyloxycarbonyl-Tyrosyl-Prolyl-Tryptophyl-Phenylalanine Amide)

Boc-Tyr-Pro-OH (N-tert-Butyloxycarbonyl-Tyrosyl-Proline)

Development of Hybrid Peptide Structures and Conjugates

The incorporation of this compound into peptide sequences allows for the precise introduction of the Phe-Pro motif, influencing peptide conformation, stability, and biological activity. This dipeptide derivative is instrumental in creating sophisticated hybrid structures and conjugates by enabling the controlled assembly of diverse peptide architectures.

Synthesis of Alpha, Beta-Mixed Peptides

The synthesis of peptides containing both α-amino acids and β-amino acids, often referred to as α,β-mixed peptides, presents a significant challenge and opportunity in peptide chemistry. This compound can be utilized as a precursor or a component in strategies aimed at generating such hybrid backbones. By employing modified coupling chemistries or by synthesizing peptides that incorporate β-amino acid derivatives alongside the Phe-Pro unit derived from this compound, researchers can engineer peptides with unique structural features and enhanced resistance to enzymatic degradation. For instance, studies have explored the incorporation of β-amino acids into peptide sequences to alter helical propensity and improve bioavailability, with dipeptides like this compound serving as foundational units for extending these modified chains. The Phe-Pro sequence itself can influence the local peptide conformation, which, when combined with β-amino acids, can lead to novel folding patterns and supramolecular assemblies.

Table 1: Representative α,β-Mixed Peptides Incorporating Phe-Pro Motifs

Peptide Sequence Example (Illustrative)Amino Acid TypesKey Structural Feature/PropertyResearch Focus
H-β-Ala-Phe-Pro-Gly-NH₂α, βEnhanced protease resistanceBioactivity
Boc-Phe-Pro-β-hPhe-Gly-OHα, βAltered helical stabilityConformation
H-Phe-Pro-β-Ala-Leu-NH₂α, βConformational rigidityDrug delivery

Preparation of N-Methylated Peptide Analogs

Table 2: N-Methylated Peptide Analogs Synthesized Using Phe-Pro Motifs

Peptide Sequence Example (Illustrative)Position of N-methylationObserved EffectResearch Focus
Boc-Phe-NMe-Pro-Gly-OHProline N-terminusIncreased conformational rigidity, protease resistanceConformational studies
H-Phe-Pro-NMe-Ala-NH₂Alanine N-terminusEnhanced biological activityReceptor binding studies
Boc-NMe-Phe-Pro-Leu-OHPhenylalanine N-terminusAltered β-sheet formation propensitySelf-assembly studies

Utility in Protein Chemical Modification and Labeling Studies

This compound can serve as a valuable tool in the field of protein chemical modification and labeling. It can be functionalized at its C-terminus or incorporated into larger peptide sequences designed for conjugation to proteins. These modifications can introduce specific labels (e.g., fluorescent dyes, biotin, affinity tags) or functional groups to proteins for various research applications, including tracking protein localization, studying protein-protein interactions, or developing targeted therapeutic agents. For example, peptides containing the Phe-Pro motif, synthesized using this compound, can be designed as linkers or functional units that are subsequently attached to proteins of interest via established bioconjugation techniques. The Boc-protection strategy ensures that the dipeptide unit can be cleanly integrated into a larger peptide construct before its conjugation to a protein, preserving the integrity of the Phe-Pro sequence.

Table 3: Applications of this compound in Protein Modification and Labeling

Target BiomoleculeModification/Labeling StrategyRole of this compoundOutcome/Application
AntibodiesPeptide conjugation via C-terminusProvides a stable Phe-Pro linker for attaching a fluorescent dye or drug payload.Targeted imaging, antibody-drug conjugates (ADCs).
EnzymesIncorporation into inhibitor peptidesIntroduces a specific recognition motif (Phe-Pro) for enzyme active sites.Development of enzyme inhibitors, studying enzyme kinetics.
Cell Surface ReceptorsPeptide-based targeting ligandsForms part of a peptide sequence designed for specific receptor binding.Targeted drug delivery, diagnostic imaging agents.
BiomarkersPeptide probes for detectionServes as a core sequence for a peptide probe that can be labeled with a reporter group.Biosensing, diagnostic assays.

Contribution to Self-Assembling Peptide Systems for Advanced Materials Research

The inherent ability of peptides to self-assemble into ordered nanostructures and functional materials has led to significant advancements in materials science. This compound is a key component in designing peptide sequences that exhibit controlled self-assembly, leading to the formation of nanostructures and hydrogels with tunable properties.

Engineering of Ordered Peptide Nanostructures

Table 4: Peptide Nanostructures Derived from Phe-Pro Motifs

Peptide Sequence Example (Illustrative)Self-Assembled Nanostructure TypeMorphology/DimensionsDriving Force for AssemblyResearch Focus
Boc-Phe-Pro-Leu-Val-Phe-Pro-NH₂NanofibersDiameter: 5-10 nm, Length: several µmHydrogen bonding, π-π stacking (Phe), hydrophobic interactionsDrug delivery, biomaterial scaffolds
Ac-Phe-Pro-Ala-Phe-Pro-NH₂NanotubesOuter diameter: ~20 nm, Wall thickness: ~3 nmπ-π stacking, hydrophobic effectsNanoscale electronics, cellular encapsulation
(Phe-Pro)₁₀-NH₂β-sheet aggregatesFibrillar structures, variable lengthHydrogen bonding, aromatic interactionsAmyloid mimetics, biosensing

Formation of Peptide-Based Hydrogels

Peptide-based hydrogels are highly sought after for biomedical applications due to their biocompatibility, biodegradability, and tunable mechanical properties. Sequences incorporating the Phe-Pro unit, synthesized using this compound, can self-assemble into three-dimensional hydrogel networks. The specific arrangement of these peptide chains, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking involving the phenylalanine residues, leads to the formation of stable hydrogel matrices. The proline residue can contribute to the conformational stability of the assembled peptide structures, influencing the gelation kinetics and the mechanical integrity of the hydrogel. These hydrogels find applications in drug delivery, tissue engineering, and regenerative medicine, where the controlled release of therapeutic agents or the creation of cell-laden constructs is desired.

Table 5: Peptide Hydrogels Incorporating Phe-Pro Motifs

Peptide Sequence Example (Illustrative)Gelation ConditionsHydrogel PropertyApplication Area
Ac-Phe-Pro-Gly-Leu-Phe-Pro-NH₂pH 7.4, 25°C, 1% (w/v)Tunable mechanical strength, biocompatibleDrug delivery, cell encapsulation
Boc-Phe-Pro-Val-Phe-Pro-OH10 mM Phosphate buffer, pH 7.0, 37°C, 0.5% (w/v)Self-healing properties, good water retentionTissue engineering scaffolds
K-K-Phe-Pro-K-K-NH₂Physiological buffer, room temperature, 2% (w/v)Fibrillar network formation, shear-thinning behaviorControlled release of growth factors

Compound List:

this compound

L-phenylalanine (Phe)

L-proline (Pro)

β-alanine (β-Ala)

Glycine (Gly)

L-leucine (Leu)

L-valine (Val)

L-homophenylalanine (β-hPhe)

N-methylated proline (NMe-Pro)

N-methylated phenylalanine (NMe-Phe)

Lysine (K)

Advanced Applications of Boc Phe Pro Oh As a Synthetic Intermediate in Biomolecular Construction

Common Synthetic Routes

The most common method for synthesizing Boc-Phe-Pro-OH is through a solution-phase coupling reaction. This involves the activation of the carboxyl group of N-Boc-L-phenylalanine (Boc-Phe-OH) and its subsequent reaction with the amino group of L-proline, where the carboxyl group of proline may be temporarily protected (e.g., as a methyl or benzyl (B1604629) ester) and later deprotected.

Key Reagents and Reaction Conditions

The coupling of Boc-Phe-OH and a proline ester is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A variety of coupling reagents can be employed to facilitate the formation of the peptide bond, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. The reaction is usually performed at room temperature. Following the coupling, if a proline ester was used, a saponification step with a base like sodium hydroxide (B78521) is required to yield the final carboxylic acid product, this compound.

Applications of this compound in Scientific Research

The unique structural characteristics of the Phe-Pro motif make this compound a valuable building block in various areas of chemical and biological research.

Role in the Synthesis of Bioactive Peptides and Peptidomimetics

The Phe-Pro sequence is found in a number of biologically active peptides. The presence of proline often induces a β-turn in the peptide backbone, a common structural motif in proteins that is important for molecular recognition and biological activity. This compound serves as a convenient starting material for the synthesis of these peptides. For instance, a study on the antimicrobial activity of protected dipeptides found that the methyl ester derivative, BOC-Phe-Pro-OMe, exhibited notable antimicrobial activity against several pathogens. orientjchem.org This suggests that dipeptides containing the Boc-Phe-Pro moiety could be promising leads for the development of new therapeutic agents.

Utility in Biochemical Assays and Mechanistic Studies

N-protected dipeptides are also utilized in the development of substrates for enzymatic assays. The Boc-Phe-Pro sequence can be incorporated into larger peptides that are designed to be cleaved by specific proteases. By monitoring the cleavage of these synthetic substrates, researchers can study the activity and specificity of enzymes, which is crucial for understanding their biological roles and for the development of enzyme inhibitors.

Structural Characterization and Conformational Analysis of Boc Phe Pro Oh and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and exploring the conformational landscape of Boc-Phe-Pro-OH and related peptides. Each technique provides unique insights into the molecule's structure, from atomic connectivity to three-dimensional arrangement in solution.

NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides. For proline-containing peptides like this compound, a key area of investigation is the isomerization of the peptide bond preceding the proline residue. Unlike most peptide bonds which strongly prefer a trans conformation, the Xaa-Pro bond can exist as a significant population of both cis and trans isomers. researchgate.net Multidimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can distinguish between these isomers by detecting through-space proximity of specific protons.

In related peptides, NMR studies have shown that the cis configuration often leads to a compact, folded conformation where aromatic rings can pack against the proline ring, while the trans configuration typically results in a more extended structure. core.ac.uk The interpretation of NMR parameters like chemical shifts and the ³J(HN, Hα) coupling constant provides detailed information about backbone dihedral angles (φ, ψ) and, consequently, the secondary structure preferences. acs.orgnih.gov For instance, variable temperature NMR experiments can help identify protons involved in stable, intramolecular hydrogen bonds, which are shielded from the solvent. ias.ac.in

Infrared (IR) spectroscopy is fundamental for identifying the functional groups within this compound and analyzing its hydrogen-bonding patterns. The IR spectrum provides characteristic absorption bands for the various bonds present in the molecule. bas.bg

Key vibrational bands for this compound include:

Amide I Band: Typically appearing between 1600-1700 cm⁻¹, this band is primarily due to the C=O stretching of the peptide bond. Its precise frequency is sensitive to the peptide's secondary structure and hydrogen-bonding environment. acs.org

Amide II Band: Located around 1500-1600 cm⁻¹, it arises from N-H bending and C-N stretching vibrations.

Boc Carbonyl Stretch: The carbonyl of the tert-butoxycarbonyl protecting group has a distinct stretching frequency, often observed around 1700 cm⁻¹.

Carboxylic Acid Bands: The O-H stretch of the C-terminal carboxylic acid appears as a broad band, while its C=O stretch is also prominent.

By analyzing shifts in these bands, particularly the Amide I band, researchers can infer the presence of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations like β-turns. researchgate.net The combination of IR and NMR spectroscopy offers a more complete picture of a peptide's conformational preferences in solution. ias.ac.in

Mass spectrometry (MS) is a critical analytical technique for the definitive confirmation of a synthesized peptide's identity. Using soft ionization techniques like Electrospray Ionization (ESI), the exact molecular weight of this compound can be verified with high accuracy. The expected mass for the neutral molecule is 362.42 Da, and ESI-MS would typically detect its protonated form [M+H]⁺ at m/z 363.4. chemsrc.com This technique confirms that the correct amino acids and protecting groups have been incorporated and that the final product has the expected molecular formula. In larger peptides, tandem mass spectrometry (MS/MS) is used to fragment the molecule, allowing for the confirmation of the amino acid sequence.

X-ray Crystallography for Precise Atomic Arrangement Determination

While solution-state techniques like NMR reveal the dynamic conformational ensemble of a peptide, X-ray crystallography provides a static, high-resolution snapshot of its structure in the solid state. Although a crystal structure for the linear this compound is not prominently documented, extensive studies on related cyclic dipeptides, such as cyclo(L-Pro-L-Phe), offer profound insights into the intrinsic conformational tendencies of the Phe-Pro sequence. nih.gov

Microscopic Analysis of Self-Assembled Architectures Derived from Related Dipeptides

Short peptides, especially dipeptides containing aromatic residues, are known to self-assemble into highly ordered supramolecular structures. dergipark.org.tr This process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking between aromatic side chains. dergipark.org.tr Dipeptides can form a variety of nano-architectures such as nanotubes, nanofibers, vesicles, and hydrogels. nih.govchemrxiv.org

The specific morphology of the resulting nanostructure is dictated by the chemical nature of the amino acid side chains and any protecting groups. rsc.orgfrontiersin.org For instance, the diphenylalanine (FF) dipeptide is a well-studied motif known for forming remarkably stable nanotubes. dergipark.org.tr The self-assembly of Phe-Pro derivatives would be influenced by the unique steric constraints of the proline residue and the hydrophobicity of both the Boc group and the phenyl side chain. Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize these self-assembled architectures and characterize their morphology at the nanoscale.

Conformational Preferences and Stereochemical Effects in Phenylalanyl-Proline Dipeptides

The conformational landscape of phenylalanyl-proline dipeptides is largely governed by two key structural features: the rotational state of the Phe-Pro amide bond and the puckering of the five-membered proline ring.

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to readily adopt both cis and trans conformations, with the energy difference between the two states being much smaller than for non-prolyl peptide bonds. researchgate.net The trans form is characterized by the Cα atoms of Phe and Pro being on opposite sides of the peptide bond, while in the cis form, they are on the same side. researchgate.net The equilibrium between these two states is a critical determinant of the local peptide backbone structure. Conformational energy calculations have shown that for Boc-amino acid derivatives, the energy difference between the cis and trans urethane (B1682113) bond conformations can be nearly equal, further increasing conformational diversity compared to N-acetylated peptides. researchgate.net

The combination of cis/trans isomerization and ring puckering, along with the rotational freedom of the phenylalanine side chain, creates a complex energy surface with multiple stable conformations. The bulky Boc group and the phenyl ring can engage in favorable interactions, potentially stabilizing particular folded structures. researchgate.net These intrinsic conformational preferences are fundamental, as they often serve as nucleation sites for folding in larger, more complex peptides and proteins. acs.org

Investigations of Preferred Backbone and Side Chain Rotamers

The conformation of a peptide is defined by a series of torsional angles along its backbone and within its side chains. For this compound and its derivatives, these angles are influenced by the unique chemical nature of each component.

Backbone Conformation: The peptide backbone's flexibility is largely determined by the rotational freedom around the N-Cα (phi, φ), Cα-C' (psi, ψ), and C'-N (omega, ω) bonds. A crucial feature in N-terminally protected peptides is the conformation of the urethane bond of the Boc group. Unlike a standard peptide bond which strongly prefers a trans conformation (ω ≈ 180°), the urethane amide bond of a Boc group can adopt both cis and trans conformations with nearly equal energies. researchgate.net For proline-containing sequences like Boc-Pro, the cis urethane conformation is often preferred in crystal structures. researchgate.netcolab.ws

The Phe-Pro peptide bond is also subject to cis-trans isomerization. While the trans form is generally more stable, the energy barrier for isomerization is lower than for other amino acid pairings, leading to a significant population of the cis isomer in solution. nih.gov The conformation of the Proline residue itself is constrained by its five-membered pyrrolidine (B122466) ring.

Crystallographic studies on derivatives provide precise data on these backbone angles. For instance, the analysis of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, a closely related peptide, revealed specific torsion angles that define its backbone structure. nih.gov

Side Chain Rotamers: The spatial arrangement of the side chains is described by chi (χ) torsion angles. The preferred side-chain conformations, or rotamers, are influenced by steric interactions with the peptide backbone and other side chains. wikipedia.org

Phenylalanine (Phe): The Phe side chain has two primary torsion angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The bulky Boc group can engage in attractive interactions with the Phe side chain, potentially stabilizing particular conformations. researchgate.net

Analysis of Intramolecular Hydrogen Bonding Patterns and β-Turn Tendencies

The presence of a proline residue at the second position (i+1) of a peptide sequence is a strong promoter of β-turn formation. A β-turn is a secondary structure element involving four amino acid residues (labeled i to i+3) where the peptide chain reverses its direction, stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. acs.orgresearchgate.net

Proton NMR studies on this compound and related peptides have been instrumental in elucidating their solution-state conformations. nih.gov Research has shown that the conformational equilibrium is highly dependent on the solvent environment. In mixed solvents of deuterochloroform (CDCl₃) and hexadeuterodimethylsulfoxide (DMSO-d₆), increasing the fraction of the less polar CDCl₃ solvent was found to decrease the percentage of the trans conformer of the Boc-Phe-Pro- imide bond. nih.gov This suggests that the cis form is stabilized in less polar environments. Further analysis of the NH proton chemical shifts indicated that this stabilization is due to an intramolecular hydrogen bond, leading to a structure analogous to a type-VIa β-turn for the cis form of Boc-Phe-Pro-R (where R = O-methyl or glycyl-O-ethyl). nih.gov

X-ray crystallography of derivatives has provided definitive evidence of β-turn structures.

The peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH adopts a type II β-turn conformation in the solid state. This turn is stabilized by an intramolecular hydrogen bond between the Boc carbonyl oxygen and the Gly amide proton, with a bond length of 3.05(1) Å. nih.gov The torsion angles of the dehydro-Phe residue (φ = 65°, ψ = 15°) are characteristic for the i+2 position of a type II β-turn. nih.gov

Similarly, the crystal structure of N-Boc-Tyr-Pro-ΔZPhe-Phe-NH₂ reveals a β-turn structure where the Pro and ΔZPhe residues occupy the i+1 and i+2 positions of the turn, respectively. nih.gov 2D NMR studies confirmed that this folded conformation is maintained in a DMSO-d₆ solution. nih.gov

These findings highlight a common structural motif for this compound and its analogues, where the inherent conformational preferences of the proline residue, combined with stabilizing intramolecular hydrogen bonds, strongly favor the formation of β-turn structures.

Theoretical and Computational Investigations of Boc Phe Pro Oh Systems

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of flexible molecules like peptides. For Boc-Phe-Pro-OH, MD simulations would be instrumental in elucidating the accessible conformations in various solvent environments and at different temperatures. A key feature of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govfrontiersin.org This isomerization occurs on a timescale that can be challenging to sample adequately with conventional MD.

To overcome this, enhanced sampling techniques such as Gaussian accelerated molecular dynamics (GaMD) can be employed. nih.gov GaMD works by adding a harmonic potential to the system's potential energy surface, effectively lowering the energy barriers between different conformational states without modifying the underlying free energy landscape. This allows for more frequent transitions between the cis and trans conformations of the X-Pro peptide bond, providing a more complete picture of the conformational equilibrium.

In the case of this compound, the proline residue's five-membered ring restricts the backbone dihedral angle φ to approximately -65°. nih.gov The peptide bond preceding proline can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation. frontiersin.org The relative populations of these two states are influenced by the nature of the preceding residue (in this case, phenylalanine) and the solvent environment. pnas.org MD simulations can quantify the populations of these conformers and identify the dominant structures.

Table 1: Representative Dihedral Angles for cis and trans Conformers of a Phe-Pro Dipeptide Fragment from MD Simulations.

Dihedral Angletrans-Conformer (degrees)cis-Conformer (degrees)
φ (Phe)-60 ± 15-75 ± 15
ψ (Phe)140 ± 20-10 ± 20
ω (Phe-Pro)180 ± 100 ± 10
φ (Pro)-65 ± 5-65 ± 5
ψ (Pro)150 ± 20160 ± 20

Note: These values are illustrative and based on typical ranges observed in MD simulations of proline-containing peptides.

The presence of the bulky Boc group and the aromatic phenylalanine side chain would further influence the conformational preferences through steric and hydrophobic interactions. MD simulations can reveal how these groups orient themselves relative to the peptide backbone and each other, and how they interact with the surrounding solvent molecules.

Computational Prediction of Self-Assembly Mechanisms and Supramolecular Interactions

The self-assembly of peptides into ordered nanostructures is a topic of intense research. Phenylalanine-containing peptides, in particular, are known to self-assemble into a variety of structures, including nanotubes, nanofibers, and vesicles, driven by a combination of hydrogen bonding and π-π stacking interactions. icm.edu.plnih.gov The presence of the Boc protecting group can also influence the self-assembly process. mdpi.com

Computational methods can play a crucial role in predicting and understanding the self-assembly of this compound. Molecular dynamics simulations, often at a coarse-grained level to access longer timescales, can be used to observe the initial stages of aggregation and the formation of larger assemblies.

Key intermolecular interactions that would drive the self-assembly of this compound include:

Hydrogen bonding: The amide groups in the peptide backbone and the carboxylic acid group can act as hydrogen bond donors and acceptors.

π-π stacking: The aromatic rings of the phenylalanine residues can stack on top of each other, contributing to the stability of the assembly.

Hydrophobic interactions: The Boc group and the phenyl ring are hydrophobic and will tend to cluster together to minimize contact with water.

By simulating a system with multiple this compound molecules, it is possible to identify the preferred modes of interaction and the likely structures of the resulting aggregates. These computational predictions can then guide experimental studies aimed at characterizing the self-assembled materials.

Future Research Directions and Emerging Paradigms in Boc Phe Pro Oh Chemistry

Innovations in Green Chemistry Approaches for Boc-Phe-Pro-OH Synthesis

The synthesis of this compound, like many peptide derivatives, is increasingly being scrutinized through the lens of green chemistry. Future research aims to develop more sustainable and environmentally benign synthetic routes. This includes exploring biocatalytic methods utilizing enzymes that can catalyze peptide bond formation with high specificity and under milder conditions, thereby reducing the need for harsh reagents and organic solvents nih.govrsc.orgresearchgate.net. Flow chemistry approaches are also gaining traction, offering advantages in terms of reaction control, efficiency, and scalability, which can lead to reduced waste generation and improved safety profiles for peptide synthesis nih.govgoogle.com. Furthermore, the development of novel, recyclable catalysts and the optimization of reaction conditions to minimize energy consumption and solvent usage are key areas of focus. The goal is to achieve high yields and purity while adhering to the principles of atom economy and waste reduction.

Exploration of Novel Bioactive Scaffolds with Enhanced Pharmacological Profiles

This compound and its derivatives hold significant potential as scaffolds for the design of new therapeutic agents. The inherent structure of the dipeptide, combining the aromatic phenylalanine with the cyclic proline, offers a versatile platform for modification and incorporation into larger peptidomimetics or small molecules. Research is directed towards synthesizing libraries of this compound analogs with varied side chains or stereochemical configurations to explore their interactions with specific biological targets. These modified scaffolds are being investigated for enhanced pharmacological profiles, including improved binding affinity, increased selectivity, and better metabolic stability, which are critical for drug development ontosight.ainih.gov. The phenylalanine-proline motif itself is found in various bioactive peptides, suggesting its utility in designing compounds that modulate enzyme activity, receptor binding, or cellular signaling pathways relevant to diseases such as hypertension, cardiovascular disorders, and neurological conditions ontosight.aisigmaaldrich.com.

Expansion into Advanced Functional Materials and Nanotechnology Applications

The self-assembly properties of short peptides, including protected dipeptides like this compound, are opening new avenues in materials science and nanotechnology. Research is exploring how these peptides can spontaneously assemble into ordered nanostructures, such as nanotubes, spheres, and fibers, driven by non-covalent interactions like π-π stacking and hydrogen bonding researchgate.netnih.govrsc.orgnih.govnih.gov. These self-assembled peptide nanostructures exhibit remarkable mechanical properties, with some demonstrating ultrahigh Young's moduli comparable to metals researchgate.netrsc.org. This makes them attractive for applications in advanced functional materials, including biomaterials for tissue engineering, drug delivery systems, and components for nanoscale devices. For instance, peptide-based hydrogels are being developed for controlled release of therapeutic agents, leveraging their biocompatibility and tunable properties researchgate.netnih.govopenaccessjournals.com. Furthermore, the ability to precisely engineer these peptide assemblies offers opportunities in creating novel coatings, sensors, and scaffolds for regenerative medicine.

Interdisciplinary Research at the Interface of Chemical Synthesis and Systems Biology

The integration of chemical synthesis with systems biology presents exciting opportunities for utilizing this compound and related peptides as tools to probe complex biological systems. Researchers are developing peptide-based fluorescent probes and biosensors that can detect and monitor specific biomolecules or cellular processes in real-time beilstein-journals.orgrsc.orgacs.orgresearchgate.net. By conjugating this compound derivatives with fluorescent tags or other reporter molecules, these probes can be designed for targeted imaging, diagnostic applications, and understanding cellular signaling cascades. In systems biology, these peptides can serve as specific ligands for receptors or as inhibitors/activators of enzymatic pathways, allowing for the dissection of complex biological networks. The ability to synthesize peptides with precise modifications enables the creation of chemical tools that can perturb or report on biological events within their native cellular context, thereby advancing our understanding of cellular function and disease mechanisms frontiersin.orgrsc.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Phe-Pro-OH, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Boc group protects the N-terminus of phenylalanine, while proline remains unprotected. Critical steps include:

  • Coupling : Use HBTU/HOBt as coupling agents in DMF, with DIPEA as a base (1:1:2 molar ratio). Monitor completion via Kaiser test .
  • Deprotection : Remove the Boc group with TFA/DCM (1:4 v/v) for 30 minutes.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆ or CDCl₃) identifies backbone protons (e.g., α-protons at ~4.2–4.5 ppm) and Boc-group tert-butyl protons at ~1.4 ppm .
  • LC-MS : Confirms molecular weight ([M+H]⁺ expected at ~351.4 g/mol) and detects impurities.
  • FT-IR : Verifies amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and Boc-group C-O stretches .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. For short-term use, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solubility data across studies?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. To standardize protocols:

  • Test solubility in DMSO, DMF, and aqueous buffers (pH 4–7) under controlled temperatures (25°C vs. 37°C).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with studies using identical solvents and buffer systems .

Q. What strategies optimize this compound’s coupling efficiency in peptide elongation?

  • Methodological Answer :

  • Activation : Pre-activate the carboxyl group with HATU instead of HBTU for sterically hindered residues.
  • Solvent : Switch to DCM:DMF (3:1) to reduce racemization.
  • Temperature : Perform couplings at 0°C for temperature-sensitive sequences.
  • Monitoring : Use MALDI-TOF MS after each coupling step to detect incomplete reactions .

Q. How can this compound’s role in enzyme inhibition studies be validated experimentally?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (Kᵢ) against target proteases.
  • Control Experiments : Compare with Boc-Phe-Pro-Ome (methyl ester) to assess carboxylate group contributions.
  • Structural Analysis : Co-crystallize with the enzyme and perform X-ray crystallography to confirm binding modes .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound’s diastereomeric purity?

  • Methodological Answer :

  • 2D NMR : Perform HSQC and COSY to distinguish diastereomers via coupling constants (³JHH for proline ring puckering).
  • Chiral HPLC : Use a Chirobiotic T column (aqueous MeOH mobile phase) to separate enantiomers.
  • Reproducibility : Repeat synthesis with ultra-dry solvents to eliminate racemization artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.